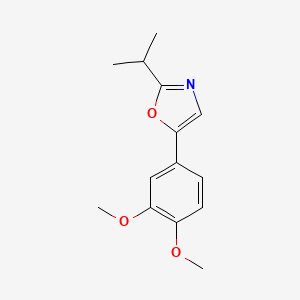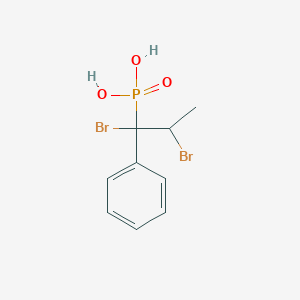
Cadmium;tetramethyl-lambda4-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium;tetramethyl-lambda4-sulfane is a chemical compound that features cadmium as its central element. Cadmium is a transition metal known for its toxicity and various industrial applications. The compound is characterized by the presence of tetramethyl-lambda4-sulfane, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;tetramethyl-lambda4-sulfane typically involves the reaction of cadmium salts with tetramethyl-lambda4-sulfane under controlled conditions. One common method includes the use of cadmium chloride and tetramethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where cadmium salts are reacted with tetramethyl-lambda4-sulfane. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium;tetramethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other sulfur-containing byproducts.
Reduction: Reduction reactions can convert this compound to its elemental forms or other cadmium compounds.
Substitution: The tetramethyl-lambda4-sulfane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium sulfide, and various substituted cadmium compounds.
Wissenschaftliche Forschungsanwendungen
Cadmium;tetramethyl-lambda4-sulfane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents.
Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic components.
Wirkmechanismus
The mechanism of action of cadmium;tetramethyl-lambda4-sulfane involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The tetramethyl-lambda4-sulfane group can interact with cellular membranes, affecting their integrity and function. The compound’s effects are mediated through pathways involving oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways .
Similar Compounds:
Cadmium sulfide: Used in similar applications but lacks the tetramethyl-lambda4-sulfane group.
Cadmium oxide: Another cadmium compound with different chemical properties and applications.
Zinc sulfide: Similar in structure but contains zinc instead of cadmium.
Uniqueness: this compound is unique due to the presence of the tetramethyl-lambda4-sulfane group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and targeted drug delivery systems.
Eigenschaften
| 91071-62-4 | |
Molekularformel |
C4H12CdS |
Molekulargewicht |
204.62 g/mol |
IUPAC-Name |
cadmium;tetramethyl-λ4-sulfane |
InChI |
InChI=1S/C4H12S.Cd/c1-5(2,3)4;/h1-4H3; |
InChI-Schlüssel |
QDGVALTYPASJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(C)(C)C.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)



